molecular formula C16H17N5O2 B2366086 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide CAS No. 899996-00-0

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide

Cat. No. B2366086
CAS RN: 899996-00-0
M. Wt: 311.345
InChI Key: LPWGDSJBTFEYPD-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide, also known as PNP, is a novel inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair and cell survival, making it a promising target for cancer therapy. PNP has shown potential as an anticancer agent in preclinical studies, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have been described in more than 5500 references . They have two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been used in the synthesis of various biomedical applications .

Anticancer Applications

Pyrazolo[3,4-d]pyrimidines have been used as a scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . They mimic hinge region binding interactions in kinase active sites . Several pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .

Antiproliferative Applications

Several members of the pyrazolo[3,4-d]pyrimidine family have been found to induce apoptosis and/or reduce cell proliferation in many cancer cell lines such as breast, colon, lung, and liver cell lines .

Agrochemical Applications

Due to their promising pharmacological, agrochemical, and analytical applications, a number of substituted pyrazoles are being used as inhibitors of heat-shock protein 90 (HSP90) and as therapeutics of cancer .

Antiviral Applications

Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative and antiviral activity (Dengue virus and anti-hepatitis C virus) .

CDK2 Inhibition

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .

properties

IUPAC Name

2,2-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-16(2,3)15(23)19-20-10-17-13-12(14(20)22)9-18-21(13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWGDSJBTFEYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide

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